molecular formula C17H15NO3 B14275162 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 132589-64-1

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B14275162
CAS No.: 132589-64-1
M. Wt: 281.30 g/mol
InChI Key: YESXYEZBVICBRJ-UHFFFAOYSA-N
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Description

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a benzoyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring and a carboxylic acid group at the 1-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of benzylamine derivatives with aldehydes under acidic conditions to form the tetrahydroisoquinoline core . The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process often involves recrystallization or chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the benzoyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced benzoyl derivatives.

    Substitution: Esters or amides of the original compound.

Scientific Research Applications

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Uniqueness: 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to the specific positioning of the benzoyl and carboxylic acid groups, which can influence its interaction with biological targets and its overall chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms.

Properties

CAS No.

132589-64-1

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

InChI

InChI=1S/C17H15NO3/c19-16(13-7-2-1-3-8-13)18-11-10-12-6-4-5-9-14(12)15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21)

InChI Key

YESXYEZBVICBRJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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